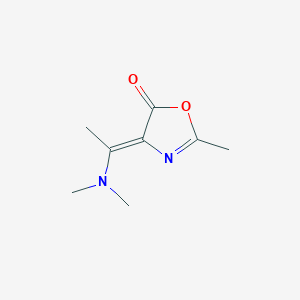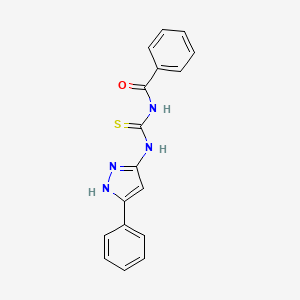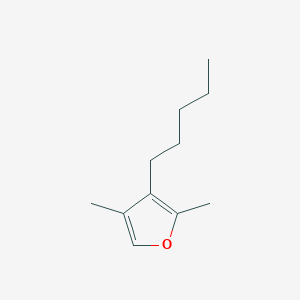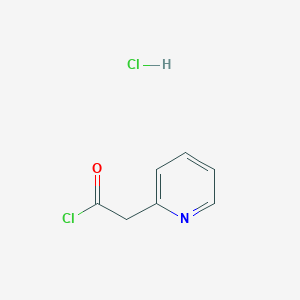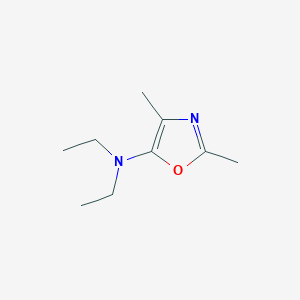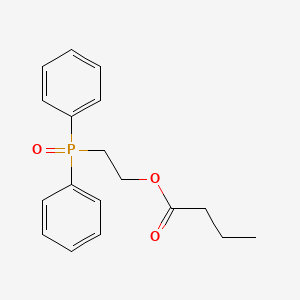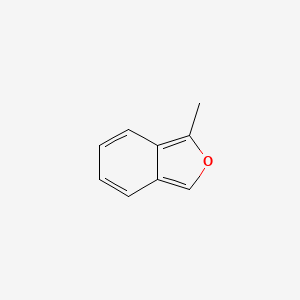
1-Methyl-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylisobenzofuran is an organic compound with the molecular formula C9H8O.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisobenzofuran can be synthesized through several methods. One common approach involves the cyclization of ortho-alkynylphenols under acidic conditions. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of 1-Methylisobenzofuran often involves the use of advanced catalytic systems to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylisobenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used as catalysts.
Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives .
Scientific Research Applications
1-Methylisobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its potential therapeutic effects, including anti-tumor and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methylisobenzofuran involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death .
Comparison with Similar Compounds
Benzofuran: Shares a similar core structure but lacks the methyl group at the 1-position.
Isobenzofuran: Similar structure but differs in the position of the methyl group.
Indole: Contains a nitrogen atom in the ring structure, leading to different chemical properties.
Uniqueness: 1-Methylisobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
61200-10-0 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-methyl-2-benzofuran |
InChI |
InChI=1S/C9H8O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-6H,1H3 |
InChI Key |
CQBUPUAMISMLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
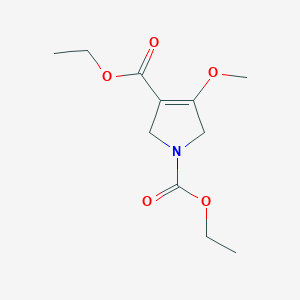
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
